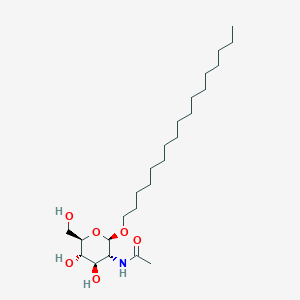

Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS: 262856-90-6) is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc) with a 17-carbon alkyl chain (heptadecyl) attached via a beta-glycosidic linkage. Its molecular formula is C25H49NO6 (molecular weight: 459.66 g/mol), and it is characterized by high hydrophobicity due to the long alkyl chain. This compound is primarily used in glycobiology research as a substrate or primer for studying glycosidase activity, transglycosylation reactions, and glycan biosynthesis . It is stored at -20°C to ensure stability and has a purity of ≥95% .

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-heptadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-25-22(26-20(2)28)24(30)23(29)21(19-27)32-25/h21-25,27,29-30H,3-19H2,1-2H3,(H,26,28)/t21-,22-,23-,24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEHHNFIKAKYJW-FXEFVXDJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211762 | |

| Record name | Heptadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262856-90-6 | |

| Record name | Heptadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262856-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a suitable glucopyranosyl donor with a heptadecyl alcohol. The reaction is often catalyzed by an acid or a Lewis acid under anhydrous conditions. The acetamido group is introduced through the acetylation of the amino group on the glucopyranoside .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the acetamido group to an amino group.

Substitution: The hydroxyl groups on the glucopyranoside moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.

Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: The compound is used in the formulation of various biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetamido group plays a crucial role in binding to these enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain-Length Variants

The enzymatic activity and physicochemical properties of GlcNAc derivatives are highly influenced by the length of the alkyl chain. Key analogs include:

Table 1: Comparison of Alkyl GlcNAc Derivatives

Note: CAS for Tetradecyl GlcNAc inferred from .

Key Findings:

- Enzymatic Specificity : Fungal β-N-acetylhexosaminidases (e.g., from Penicillium and Talaromyces) hydrolyze Heptadecyl GlcNAc at rates up to 85% compared to phenyl GlcNAc, outperforming shorter-chain analogs like Hexadecyl or Dodecyl derivatives .

- Hydrophobicity : The C17 chain in Heptadecyl GlcNAc enhances membrane permeability and stability in hydrophobic environments, making it suitable for studies involving lipid bilayers or micelle formation .

Aromatic and Short-Chain Analogs

Compounds with aromatic aglycones or shorter alkyl chains exhibit distinct biochemical behaviors:

Table 2: Comparison with Aromatic and Methyl Derivatives

Key Findings:

4-Deoxy and Modified Derivatives

Structural modifications, such as deoxygenation at the C4 position, significantly alter substrate recognition:

Table 3: 4-Deoxy and Functionalized Analogs

Key Findings:

- Substrate Specificity : 4-Deoxy derivatives are selectively hydrolyzed by fungal enzymes, highlighting the role of C4 hydroxyl groups in mammalian enzyme recognition .

- Biosynthetic Mimicry : Uronic acid-containing analogs (e.g., 4-Methoxyphenyl GlcNAc-Uronic Acid) are critical for synthesizing hyaluronic acid-like polymers .

Biological Activity

Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (HADG) is a glycosylated compound with significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

HADG has the molecular formula C25H49NO6 and a molecular weight of approximately 441.68 g/mol. Its structure features a heptadecyl chain, contributing to its amphiphilic properties, which enhance its solubility in both aqueous and organic solvents. The compound's beta-D-glucopyranoside unit is modified at the second position with an acetamido group, which plays a crucial role in its biological activity.

The biological activity of HADG is primarily attributed to its interaction with cellular membranes and various biological macromolecules. The acetamido group facilitates binding to enzymes involved in glycosylation processes, modulating their activity and affecting biochemical pathways related to cell signaling and metabolism. Studies suggest that HADG enhances cell membrane permeability, which may aid in drug delivery systems.

Antimicrobial Activity

HADG demonstrates notable antimicrobial properties. Research indicates its efficacy against certain pathogens, potentially making it a candidate for therapeutic applications in treating infections. The compound's structural characteristics may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within pathogens.

Anti-inflammatory Effects

In addition to antimicrobial activity, HADG exhibits anti-inflammatory properties. It has been shown to modulate inflammatory responses, suggesting potential applications in treating conditions characterized by excessive inflammation. The compound's interaction with cellular pathways involved in inflammation could be a key factor in its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of HADG:

- Cell Membrane Interaction Studies : Research has focused on HADG's ability to interact with proteins and lipids within cellular membranes. These studies indicate that HADG can stabilize membrane proteins during purification processes, enhancing their functional activity in assays.

- Therapeutic Applications : Investigations into HADG as a drug carrier have shown promising results. Its amphiphilic nature allows for effective encapsulation of therapeutic agents, improving their bioavailability and efficacy in vivo.

- Comparative Studies : Comparative analyses with similar compounds, such as Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, reveal that structural modifications significantly influence biological activity. These studies highlight the importance of the heptadecyl chain in enhancing the compound's solubility and biological interactions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H49NO6 |

| Molecular Weight | 441.68 g/mol |

| Solubility | Amphiphilic (aqueous & organic) |

| Antimicrobial Activity | Effective against specific pathogens |

| Anti-inflammatory Activity | Modulates inflammatory responses |

Q & A

Q. What are the recommended synthetic routes for Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves glycosylation between 2-acetamido-2-deoxy-D-glucose (GlcNAc) and heptadecanol. Key steps include:

- Activation of the anomeric center : Use of Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysis (β-glucosidases) to form the glycosidic bond .

- Protection/deprotection strategies : Acetylation of hydroxyl groups (e.g., 3,4,6-tri-O-acetyl-GlcNAc) to prevent side reactions, followed by deprotection under mild alkaline conditions .

- Reaction optimization : Temperature (40–60°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios (heptadecanol:GlcNAc ≥ 3:1) critically affect yield. Continuous flow reactors improve scalability and reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the β-anomeric configuration (J₁,₂ ≈ 8–10 Hz) and heptadecyl chain integration. Key signals:

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+Na]⁺ ≈ 596.4 Da) and detects impurities (e.g., under-acetylated byproducts) .

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water) resolves unreacted heptadecanol and glycosylation intermediates .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

Methodological Answer:

- Solubility : Sparingly soluble in water (≤1 mM); use DMSO or DMF for stock solutions. Micelle formation occurs above critical concentrations (~0.5 mM) due to the amphiphilic heptadecyl chain .

- Stability :

Advanced Research Questions

Q. How can enzymatic hydrolysis studies using β-N-acetylhexosaminidases inform the functional role of the heptadecyl chain?

Methodological Answer:

- Enzyme selection : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) show higher activity toward hydrophobic substrates than mammalian enzymes due to broader active-site pockets .

- Assay design :

- Kinetic analysis : Calculate and to compare hydrolytic efficiency with natural substrates (e.g., chitobiose). Reduced indicates steric hindrance from the heptadecyl chain .

Q. What derivatization strategies enable structural diversification for glycan array or molecular docking studies?

Methodological Answer:

- Epoxidation : Treat 3,4,6-tri-O-acetyl derivatives with SO₃-pyridine in DMSO/TEA to introduce α,β-unsaturated aldehydes for subsequent nucleophilic additions .

- Azide tagging : React the 6-OH group with 2-azidoethyl bromide to generate click-chemistry handles (e.g., for fluorescent probes) .

- Silylation : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) for regioselective functionalization .

Q. How can transglycosylation reactions expand the utility of this compound in glycoconjugate synthesis?

Methodological Answer:

- Donor preparation : Activate the heptadecyl glycoside with β-N-acetylhexosaminidase (e.g., Penicillium spp.) in the presence of acceptors like GlcNAc or GalNAc .

- Optimized conditions :

- 75 mM donor, 300 mM acceptor, 35°C, 5–6 h incubation.

- TLC (eluent: 5:1 CHCl₃/MeOH) monitors reaction progress.

- Product isolation : Size-exclusion chromatography (Sephadex LH-20) yields disaccharides (e.g., 4-deoxy-GlcNAc-(1→4)-GlcNAc) with >50% efficiency .

Q. How should researchers resolve contradictions in enzymatic activity data across studies?

Methodological Answer:

- Control experiments : Verify enzyme purity (SDS-PAGE) and activity with standard substrates (e.g., p-nitrophenyl-GlcNAc) .

- Structural dynamics : Use molecular docking (e.g., AutoDock Vina) to model enzyme-substrate interactions. Fungal enzymes tolerate bulky heptadecyl chains due to hydrophobic active-site residues (e.g., Trp-448 in A. oryzae) .

- Data normalization : Express activity as % hydrolysis relative to natural substrates to account for batch-to-batch enzyme variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.